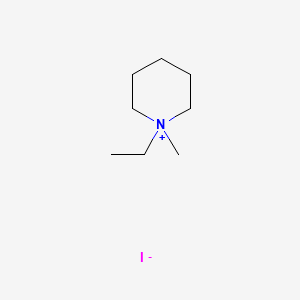

1-Ethyl-1-methylpiperidinium iodide

Description

Properties

CAS No. |

4186-71-4 |

|---|---|

Molecular Formula |

C8H18IN |

Molecular Weight |

255.14 g/mol |

IUPAC Name |

1-ethyl-1-methylpiperidin-1-ium;iodide |

InChI |

InChI=1S/C8H18N.HI/c1-3-9(2)7-5-4-6-8-9;/h3-8H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

RWPRNPXSHGRVPR-UHFFFAOYSA-M |

SMILES |

CC[N+]1(CCCCC1)C.[I-] |

Canonical SMILES |

CC[N+]1(CCCCC1)C.[I-] |

Other CAS No. |

4186-71-4 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Alkyl Chain Impact : Longer alkyl chains (e.g., propyl in C₉H₂₀IN) reduce polarity, increasing hydrophobicity and lowering solubility in polar solvents. Shorter chains (ethyl/methyl) balance hydrophobicity and ionic dissociation .

- Aromatic Substituents: The phenyl group in C₁₃H₁₉IN improves thermal stability but may reduce solubility in non-aromatic solvents .

Stability and Reactivity

- Thermal Stability : Piperidinium iodides with aromatic groups (e.g., C₁₃H₁₉IN) decompose above 250°C, outperforming aliphatic derivatives .

- Light Sensitivity : Iodide salts generally exhibit light-induced degradation, necessitating dark storage .

Research Findings and Challenges

- Contradictions: lists this compound as a diiodide (C₁₆H₃₄I₂N₂), conflicting with typical mono-iodide structures. This may indicate a dimeric complex or reporting error.

- Knowledge Gaps: Boiling points and solubility data for this compound are absent in the evidence, highlighting the need for further experimental characterization.

Preparation Methods

Quaternization of Piperidine Derivatives

The fundamental approach to synthesizing 1-ethyl-1-methylpiperidinium iodide involves the alkylation (quaternization) of 1-methylpiperidine with ethyl iodide. This reaction proceeds via nucleophilic substitution where the nitrogen atom of the piperidine ring attacks the ethyl iodide, leading to the formation of the quaternary ammonium iodide salt.

$$

\text{1-methylpiperidine} + \text{ethyl iodide} \rightarrow \text{this compound}

$$

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred to facilitate nucleophilic substitution.

- Temperature: Elevated temperatures (e.g., 80–140°C) to accelerate reaction kinetics.

- Reaction Time: Several hours depending on scale and temperature.

This method is well-established and yields the desired quaternary ammonium salt with high purity.

Use of Radiolabeled Alkyl Iodides in Alkylation

A study focusing on the synthesis of NK1-receptor ligands demonstrated the alkylation of piperidine derivatives using [1-^11C]ethyl iodide, a radiolabeled alkyl iodide, under controlled conditions. Although this is a specialized application, it highlights the efficiency of ethyl iodide in quaternization reactions.

- Substrate: O-desmethyl GR205171 (a piperidine derivative)

- Base: Cesium carbonate to deprotonate and activate the amine

- Solvent: Dimethylformamide (300 μL)

- Reaction: Alkylation with [1-^11C]ethyl iodide under nitrogen flow

- Temperature: 140°C for 5 minutes

- Product Purification: Semi-preparative HPLC

- Alkylation produced O-alkylated and N-alkylated products in a 1:7 ratio.

- Radiochemical yields were high, demonstrating the efficiency of ethyl iodide as an alkylating agent.

This method underscores the versatility of ethyl iodide in quaternization reactions, including for isotopically labeled compounds.

Preparation of Ethyl Iodide as a Key Reagent

The synthesis of this compound depends critically on the availability and purity of ethyl iodide. A patented method focuses on preparing ethyl iodide by recycling iodine ion-containing solutions, enhancing sustainability and yield.

| Step | Description |

|---|---|

| 1. Addition of Diethyl Sulfate | Dropwise addition into iodine ion-containing solution under stirring |

| 2. Distillation | Distillation to separate and collect ethyl iodide |

| 3. Dewatering | Use of molecular sieves to reduce water content below 100 ppm |

| 4. Filtration and Pressing | Filter pressing the collected ethyl iodide to ensure purity |

| Parameter | Value |

|---|---|

| Ethyl iodide Purity | 99.9% |

| Water Content | <100 ppm |

| Iodine Recovery Rate | >90% |

| Process Complexity | Simple operation |

This method offers a high recovery rate of iodine, low water content in the product, and operational simplicity, making it highly suitable for producing ethyl iodide for subsequent quaternization reactions.

Comparative Data Table: Alkylation Reaction Conditions

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Dimethylformamide, Acetonitrile | Polar aprotic solvents preferred |

| Temperature | 80–140°C | Elevated temperatures improve yield |

| Reaction Time | 1–5 hours | Depends on scale and temperature |

| Base | Cesium carbonate, K2CO3 | Used to activate amine for alkylation |

| Alkylating Agent Purity | >99% ethyl iodide | High purity essential for clean reaction |

| Product Purity | >98% | Confirmed by chromatographic methods |

Analytical and Purification Techniques

- Purification: Typically involves recrystallization or chromatographic methods such as preparative HPLC.

- Characterization: NMR spectroscopy, mass spectrometry, and elemental analysis confirm the structure and purity.

- Safety: Handling ethyl iodide requires precautions due to its volatility and toxicity.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 1-ethyl-1-methylpiperidinium iodide, and how can purity be validated?

- Methodology : Synthesis typically involves quaternization of 1-methylpiperidine with ethyl iodide in a polar solvent (e.g., acetonitrile) under reflux. Purification is achieved via recrystallization from ethanol or acetone .

- Purity Validation : Characterize using -NMR (to confirm alkylation and absence of unreacted precursors), elemental analysis (C, H, N), and ion chromatography to verify iodide counterion stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- NMR : - and -NMR confirm structural integrity and substitution patterns.

- FT-IR : Peaks at ~2800–3000 cm (C–H stretching of piperidinium ring) and ~1450 cm (C–N vibrations) are diagnostic .

- XRD : Single-crystal X-ray diffraction resolves crystal packing and cation-anion interactions, as demonstrated in analogous piperidinium salts .

Q. What are the primary research applications of this compound in non-commercial contexts?

- Applications :

- Ionic Liquids : Used as electrolytes in electrochemical studies due to high thermal stability and low vapor pressure .

- Pharmaceutical Intermediates : Serves as a precursor for quaternary ammonium compounds in drug discovery .

Advanced Research Questions

Q. How does the ionic liquid behavior of this compound influence its performance in electrochemical applications?

- Mechanistic Insight : The bulky cation reduces ion-pairing, enhancing ionic conductivity. Electrochemical stability is assessed via cyclic voltammetry (CV) in a three-electrode cell, with a focus on the anodic stability window (typically >4.5 V vs. Li/Li) .

- Data Interpretation : Compare conductivity measurements (e.g., impedance spectroscopy) with computational models (DFT) to correlate cation structure with ion mobility .

Q. What strategies resolve discrepancies in spectroscopic data for this compound derivatives?

- Case Study : If -NMR shows unexpected splitting, consider dynamic processes (e.g., ring puckering) or impurities. Use variable-temperature NMR to distinguish between these effects .

- Contradiction Analysis : Cross-validate XRD and computational data (e.g., Hirshfeld surface analysis) to resolve ambiguities in hydrogen-bonding patterns .

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

- Methodology :

- DFT Calculations : Model transition states to predict optimal solvents and temperatures for quaternization.

- Kinetic Studies : Use Arrhenius plots to correlate experimental yields with activation energies .

Q. What are the challenges in scaling up this compound synthesis while maintaining reproducibility?

- Critical Factors :

- Solvent Choice : Scale-up in acetone may require controlled cooling to prevent exothermic side reactions.

- Purification : Implement gradient recrystallization or column chromatography for large batches. Document procedural deviations in supplementary materials to aid replication .

Data Presentation Guidelines

Table 1 : Key Physicochemical Properties of this compound

| Property | Value/Method | Reference |

|---|---|---|

| Melting Point | 180–182°C (DSC) | |

| Ionic Conductivity (25°C) | 12.5 mS/cm (Impedance Spectroscopy) | |

| Solubility | Soluble in polar aprotic solvents |

Table 2 : Common Analytical Techniques and Their Applications

| Technique | Application | Example Data Output |

|---|---|---|

| XRD | Crystal structure determination | Space group: |

| CV | Electrochemical stability assessment | Anodic limit: 4.7 V vs. Ag/Ag |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.